8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide
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Overview
Description
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide is a complex organic compound that features a furan ring, a naphthalene core, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the naphthalene core: Starting with a suitable naphthalene derivative, such as 2-bromo-naphthalene, which undergoes a Suzuki coupling reaction with a furan-3-boronic acid to introduce the furan ring.
Introduction of the phenylethenyl group: The phenylethenyl group can be introduced via a Heck reaction using a suitable styrene derivative.
Formation of the carboximidamide group: The final step involves the conversion of a carboxylic acid derivative on the naphthalene core to a carboximidamide group using reagents such as ammonium chloride and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboximidamide group can be reduced to form an amine derivative.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylethenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide would depend on its specific application. For example, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-amine: Similar structure but with an amine group instead of a carboximidamide group.
Uniqueness
8-(Furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide is unique due to the presence of the carboximidamide group, which can impart different chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
823236-32-4 |
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Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
8-(furan-3-yl)-6-(2-phenylethenyl)naphthalene-2-carboximidamide |
InChI |
InChI=1S/C23H18N2O/c24-23(25)19-9-8-18-12-17(7-6-16-4-2-1-3-5-16)13-21(22(18)14-19)20-10-11-26-15-20/h1-15H,(H3,24,25) |
InChI Key |
VWKDMGIRFQHGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=C2)C(=N)N)C4=COC=C4 |
Origin of Product |
United States |
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